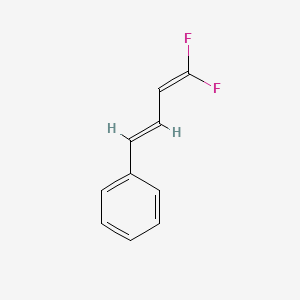

1,1-Difluoro-4-phenyl-1,3-butadiene

Descripción

Propiedades

Fórmula molecular |

C10H8F2 |

|---|---|

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

[(1E)-4,4-difluorobuta-1,3-dienyl]benzene |

InChI |

InChI=1S/C10H8F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |

Clave InChI |

RJMIJTCQUMTFSQ-QPJJXVBHSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C=C(F)F |

SMILES canónico |

C1=CC=C(C=C1)C=CC=C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Precursor Synthesis

The most extensively documented route involves the [2+1] cycloaddition of difluorocarbene ($$ \text{CF}{2} $$) to strained cyclobutene systems. As demonstrated by Menger (2016), Seyferth’s reagent (phenylmercuric trifluoromethyl, $$ \text{Ph-Hg-CF}{3} $$) serves as a stable difluorocarbene precursor when reacted with sodium iodide in anhydrous benzene. The reaction proceeds through a multi-step mechanism:

- Difluorocarbene Generation :

$$ \text{Ph-Hg-CF}{3} + \text{NaI} \rightarrow \text{Ph-Hg-I} + \text{CF}{3}^{-} $$

$$ \text{CF}{3}^{-} \rightarrow \text{CF}{2} + \text{F}^{-} $$ - Cycloaddition : The electrophilic $$ \text{CF}_{2} $$ inserts into the cyclobutene ring, forming a strained bicyclic intermediate.

- Ring Expansion : Sequential fluoride elimination and proton transfer yield the conjugated diene system.

Critical to this method is the synthesis of 1-phenyl-2-methylcyclobutene, achieved through a four-step sequence from zirconium-mediated coupling of phenylpropyne.

Optimization Parameters

- Purity Requirements : Cyclobutene precursors must exhibit >98% purity (GC/MS verification) to prevent side reactions.

- Solvent Effects : Anhydrous benzene outperforms polar aprotic solvents (DMF, THF) in yield (68% vs. <20%) due to enhanced carbene stability.

- Temperature Profile : Reflux conditions (80°C, 24 h) maximize product formation while minimizing polymerization side reactions.

Table 1. Comparative Performance of Difluorocarbene Routes

| Precursor | Carbene Source | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1-Phenyl-2-methylcyclobutene | Seyferth’s reagent | Benzene | 80 | 68 | 95 |

| 1,2-Diphenylcyclobutene | (CF3)2Hg | Toluene | 110 | 42 | 88 |

Dehalogenation of Polyhalogenated Butadiene Precursors

Zinc-Mediated Deiodination

Building on hexafluorobutadiene syntheses, this approach utilizes 1,4-diiodooctafluorobutane intermediates. Treatment with zinc powder in N,N-Dimethylformamide (DMF) at 120–140°C induces β-elimination:

$$ \text{I-CF}{2}\text{-CF}{2}\text{-CF}{2}\text{-CF}{2}\text{-I} + \text{Zn} \rightarrow \text{CF}{2}\text{=CF-CF=CF}{2} + \text{ZnI}_{2} $$

Adapting this to 1,1-Difluoro-4-phenyl-1,3-butadiene requires phenyl-substituted precursors. For example, 1-iodo-1-fluoro-4-phenyl-3-iodo-1,3-butadiene undergoes analogous dehalogenation:

Grignard Coupling Strategies

Miki and Yoshimi’s work demonstrates that reacting diiodoperfluoroalkanes with organomagnesium reagents enables C–C bond formation. Applied to the target molecule:

- Synthesize 1,4-diiodo-1,1-difluoro-4-phenyl-1,3-butadiene

- Treat with phenylmagnesium bromide in THF at −78°C

- Acidic workup yields the desired diene

Table 2. Dehalogenation Method Comparison

| Method | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Zn Reduction | Zn powder | DMF | 140 | 53–65 |

| Grignard Coupling | PhMgBr | THF | −78 | 48–57 |

Transition-Metal-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura Coupling

Analytical Characterization Benchmarks

Spectroscopic Profiles

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows retention time = 6.5 min. Impurity profiles correlate with cyclobutene starting material (RT = 5.8 min).

Industrial Scalability Considerations

Cost Analysis

- Seyferth’s reagent: $12.50/g (Sigma-Aldrich, 2025)

- Zinc powder: $0.85/kg (bulk industrial pricing)

- Solvent recovery: Benzene vs. DMF distillation costs

Análisis De Reacciones Químicas

1,1-Difluoro-4-phenyl-1,3-butadiene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1,1-Difluoro-4-phenyl-1,3-butadiene has several applications in scientific research:

Biology: The compound’s interactions with biological molecules are explored to understand its potential as a bioactive agent.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

Mecanismo De Acción

The mechanism by which 1,1-Difluoro-4-phenyl-1,3-butadiene exerts its effects involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl group play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Cyclization Product Ratios

Reactivity in Diels-Alder Reactions

The fluorine atoms in this compound increase electrophilicity, making it a more reactive diene toward electron-deficient dienophiles. For example:

- In BF₃-promoted reactions with 4-vinylpyridine, trans-1-phenyl-1,3-butadiene (non-fluorinated) requires Lewis acid activation for comparable reactivity, whereas the fluorinated analog achieves accelerated kinetics without extensive catalyst dependence .

- Hexafluoro-1,3-butadiene (C₄F₆) : Fully fluorinated, this compound exhibits extreme electron deficiency and is used in semiconductor manufacturing, but its steric bulk limits regioselectivity compared to this compound .

Toxicity and Environmental Impact

Halogenated dienes vary widely in toxicity:

- 1,1-Dichloroethylene (1,1-DCE) and 1,1-dibromoethylene (1,1-DBE) : Highly hepatotoxic in fasted rats due to metabolic activation to reactive intermediates.

- 1,1-Difluoroethylene (1,1-DFE): Non-hepatotoxic even at 82,000 ppm, suggesting fluorine substitution reduces metabolic activation risks .

- 1,3-Butadiene: Classified as carcinogenic (IUR 3×10⁻⁵ (μg/m³)⁻¹), whereas fluorinated derivatives like this compound lack extensive toxicity data but are hypothesized to pose lower risks due to fluorine’s stability .

Table 2: Comparative Toxicity of Halogenated Compounds

| Compound | Halogen Substituents | Acute Hepatotoxicity (Rats) | Carcinogenicity (IUR) |

|---|---|---|---|

| This compound | F, F | Not studied | Not classified |

| 1,1-Dichloroethylene | Cl, Cl | High (fasted rats) | 2.9×10⁻⁵ (μg/m³)⁻¹ |

| 1,3-Butadiene | None | Moderate | 3×10⁻⁵ (μg/m³)⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.